2-Amino-5-(4-hydroxy-3,5-dimethoxybenzyl)pyrimidin-4(3H)-one
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Overview
Description
2-Amino-5-(4-hydroxy-3,5-dimethoxybenzyl)pyrimidin-4(3H)-one is a complex organic compound with a molecular formula of C13H15N3O4 This compound is characterized by the presence of an amino group, a hydroxy group, and two methoxy groups attached to a benzyl ring, which is further connected to a pyrimidinone structure
Mechanism of Action
Target of Action
Trimethoprim Impurity 3, also known as 2-Amino-5-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]-1H-pyrimidin-6-one or 2-Amino-5-(4-hydroxy-3,5-dimethoxybenzyl)pyrimidin-4(3H)-one, primarily targets bacterial dihydrofolate reductase (DHFR) . DHFR is a critical enzyme that catalyzes the formation of tetrahydrofolic acid (THF) from dihydrofolic acid (DHF) .
Mode of Action
Trimethoprim Impurity 3 acts as a reversible inhibitor of DHFR . By inhibiting DHFR, it prevents the formation of THF, which is necessary for the biosynthesis of bacterial nucleic acids and proteins . This ultimately leads to the cessation of bacterial survival .
Biochemical Pathways
The primary biochemical pathway affected by Trimethoprim Impurity 3 is the folic acid synthesis pathway in bacteria . By inhibiting the conversion of DHF to THF, it disrupts the synthesis of bacterial DNA, RNA, and essential proteins, thereby inhibiting bacterial growth .
Pharmacokinetics
It is known that the compound can pass through porins, which are transmembrane proteins in the outer membrane of bacteria . This allows the compound to penetrate the bacterial cell and exert its inhibitory effect on DHFR .
Result of Action
The inhibition of DHFR by Trimethoprim Impurity 3 results in the disruption of bacterial DNA and protein synthesis . This leads to the cessation of bacterial growth and survival .
Action Environment
The action of Trimethoprim Impurity 3 can be influenced by environmental factors such as pH . For instance, E. coli uses several mechanisms to maintain pH homeostasis, and changes in pH can influence the efficacy of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(4-hydroxy-3,5-dimethoxybenzyl)pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-hydroxy-3,5-dimethoxybenzaldehyde with guanidine to form the intermediate, which is then cyclized to produce the desired pyrimidinone compound. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(4-hydroxy-3,5-dimethoxybenzyl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove oxygen-containing functional groups.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions may include the use of strong acids or bases to facilitate the nucleophilic attack.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while reduction could produce a fully saturated compound.
Scientific Research Applications
2-Amino-5-(4-hydroxy-3,5-dimethoxybenzyl)pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-hydroxy-6-(4-hydroxy-3,5-dimethoxybenzyl)pyrimidine
- 2-Amino-5-(3,4-dimethoxybenzyl)pyrimidin-4(3H)-one
- 2-Amino-5-(4-hydroxybenzyl)pyrimidin-4(3H)-one
Uniqueness
2-Amino-5-(4-hydroxy-3,5-dimethoxybenzyl)pyrimidin-4(3H)-one is unique due to the presence of both hydroxy and methoxy groups on the benzyl ring, which can significantly influence its chemical reactivity and biological activity
Properties
IUPAC Name |
2-amino-5-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]-1H-pyrimidin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4/c1-19-9-4-7(5-10(20-2)11(9)17)3-8-6-15-13(14)16-12(8)18/h4-6,17H,3H2,1-2H3,(H3,14,15,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCGONLKCVURQKO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CC2=CN=C(NC2=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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